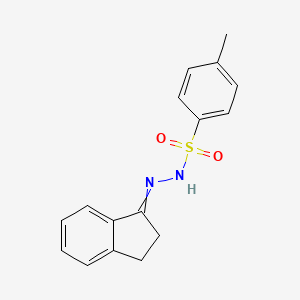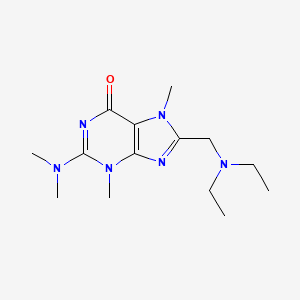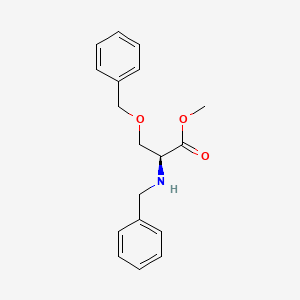![molecular formula C10H11BrClN3 B11836354 6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)
6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-3-(1-メチルシクロプロピル)-[1,2,4]トリアゾロ[4,3-a]ピリジン塩酸塩は、分子式C10H11BrClN3の化学化合物です。 これは、様々な生物活性と科学研究の様々な分野における応用で知られているトリアゾロピリジンファミリーのメンバーです .
製法
6-ブロモ-3-(1-メチルシクロプロピル)-[1,2,4]トリアゾロ[4,3-a]ピリジン塩酸塩の合成は、一般的に次の手順が含まれます。
環化反応: 最初のステップは、適切な前駆体の環化を含み、トリアゾロピリジンコアを形成します。
置換反応: 1-メチルシクロプロピル基は、適切なアルキル化剤を使用して、置換反応によって導入されます。
工業生産方法は、収率と純度を高めるためのこれらの手順の最適化と、スケーラブルな反応条件と精製技術の使用を含む場合があります。
準備方法
The synthesis of 6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the triazolopyridine core.
Substitution Reaction: The 1-methylcyclopropyl group is introduced through a substitution reaction, often using a suitable alkylating agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
6-ブロモ-3-(1-メチルシクロプロピル)-[1,2,4]トリアゾロ[4,3-a]ピリジン塩酸塩は、次のような様々な化学反応を受けます。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して、酸化反応を受ける可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 6位の臭素原子は、アジ化ナトリウムまたはチオールなどの試薬を使用して、求核置換反応によって他の官能基に置換することができます。
加水分解: この化合物は、酸性または塩基性条件下で加水分解を受け、対応する加水分解された生成物を生成する可能性があります.
科学研究への応用
6-ブロモ-3-(1-メチルシクロプロピル)-[1,2,4]トリアゾロ[4,3-a]ピリジン塩酸塩は、次のものを含む広範囲の科学研究への応用を持っています。
化学: これは、より複雑な分子の合成における構成要素として、および様々な有機反応における試薬として使用されます。
生物学: この化合物は、抗菌性、抗真菌性、および抗ウイルス性などの潜在的な生物活性について研究されています。
医学: がんや感染症などの様々な病気に対する治療薬としての潜在性を調査するために、研究が進行中です。
科学的研究の応用
6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
6-ブロモ-3-(1-メチルシクロプロピル)-[1,2,4]トリアゾロ[4,3-a]ピリジン塩酸塩の作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合することによって作用し、それらの活性を調節する可能性があります。 関与する正確な分子標的と経路は、特定の生物学的状況と用途によって異なる場合があります .
類似の化合物との比較
6-ブロモ-3-(1-メチルシクロプロピル)-[1,2,4]トリアゾロ[4,3-a]ピリジン塩酸塩は、次のような他の類似の化合物と比較することができます。
6-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジン: この化合物は、1-メチルシクロプロピル基を欠いており、異なる生物活性と特性を示す可能性があります.
3,8-ジメチル[1,2,4]トリアゾロ[4,3-a]ピリジン: この化合物は、異なる置換パターンを持っており、異なる化学的および生物学的特性を持つ可能性があります.
6-ブロモ-3-メチル-1,2,4-トリアゾロ[4,3-a]-ピリジン: この化合物は、類似の構造を持っていますが、異なる置換基を持っているため、反応性と用途が異なります.
6-ブロモ-3-(1-メチルシクロプロピル)-[1,2,4]トリアゾロ[4,3-a]ピリジン塩酸塩の独自性は、その特定の置換パターンにあり、これは異なる化学的および生物学的特性を付与し、様々な研究および産業用途に役立ちます。
類似化合物との比較
6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can be compared with other similar compounds, such as:
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: This compound lacks the 1-methylcyclopropyl group and may exhibit different biological activities and properties.
3,8-Dimethyl[1,2,4]triazolo[4,3-a]pyridine: This compound has a different substitution pattern and may have distinct chemical and biological properties.
6-Bromo-3-methyl-1,2,4-triazolo[4,3-a]-pyridine: This compound has a similar structure but with different substituents, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C10H11BrClN3 |
|---|---|
分子量 |
288.57 g/mol |
IUPAC名 |
6-bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-10(4-5-10)9-13-12-8-3-2-7(11)6-14(8)9;/h2-3,6H,4-5H2,1H3;1H |
InChIキー |
GICOLGZOYJASIP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C2=NN=C3N2C=C(C=C3)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11836313.png)

![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate](/img/structure/B11836327.png)

![4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B11836339.png)

